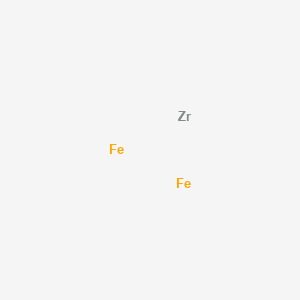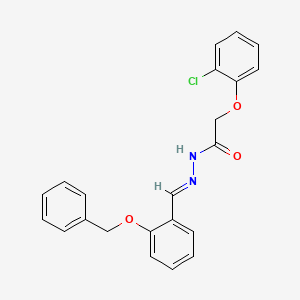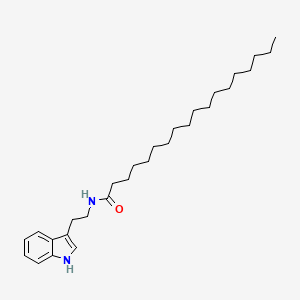
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the morpholine ring. One common synthetic route may involve the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Formation of Oxolane Ring: Cyclization reactions to form the oxolane ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Morpholine Ring Formation: Introduction of the morpholine ring through nucleophilic substitution reactions, using reagents such as morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or other functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NaH, KOtBu, morpholine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The morpholine ring may also contribute to its biological activity by facilitating interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)ethan-1-one: Lacks the morpholine ring, making it less versatile in biological applications.
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.
Uniqueness
The presence of both the fluorinated oxolane ring and the morpholine ring in 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one makes it unique compared to similar compounds. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
5190-45-4 |
|---|---|
Fórmula molecular |
C10H8F9NO3 |
Peso molecular |
361.16 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C10H8F9NO3/c11-6(12,5(21)20-1-3-22-4-2-20)9(17)7(13,14)8(15,16)10(18,19)23-9/h1-4H2 |
Clave InChI |
LSLSYZVEGQDWAI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)


![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)
